1-((2-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-((2-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 2-fluorobenzyloxy group and a 4-methylbenzo[d]thiazol-2-yl carboxamide moiety. The compound’s structure integrates key pharmacophores:
- Dihydropyridine ring: A redox-active scaffold common in medicinal chemistry, often associated with calcium channel modulation or kinase inhibition.
- 2-Fluorobenzyloxy group: The fluorine atom at the ortho position of the benzyl group introduces steric and electronic effects that may influence target binding and metabolic stability.
- 4-Methylbenzo[d]thiazol-2-yl carboxamide: Benzothiazole derivatives are frequently explored for anticancer, antimicrobial, and anti-inflammatory activities due to their planar aromatic structure and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-13-6-4-10-17-18(13)23-21(29-17)24-19(26)15-8-5-11-25(20(15)27)28-12-14-7-2-3-9-16(14)22/h2-11H,12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXAIWIPTSDIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzyl intermediate through a halogenation reaction.
Coupling with Benzo[d]thiazole: The 2-fluorobenzyl intermediate is then coupled with 4-methylbenzo[d]thiazole under specific conditions to form the desired benzo[d]thiazol-2-yl derivative.
Formation of the Dihydropyridine Core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((2-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for sensing biological molecules and as a tool for studying cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to modulation of cellular processes. Detailed studies on its binding affinity, kinetics, and structural interactions with target molecules are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Halogen Effects
- Electronegativity: Fluorine’s higher electronegativity (3.98 vs.
- Lipophilicity: Chlorine’s larger size and lower electronegativity increase lipophilicity (ClogP ≈ +0.5 vs.
- Metabolic Stability : Fluorine’s strong C-F bond resists oxidative metabolism, whereas chlorine may undergo dehalogenation.
Substitution Position
- Electronic Effects : Meta-substituted chlorine (3-Cl) may exert less direct electronic influence on the adjacent oxygen compared to ortho-substituted fluorine.
Broader Structural Context
Other carboxamide derivatives in (e.g., 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide) share the carboxamide linkage but lack the dihydropyridine-benzothiazole core, limiting direct comparability.
Recommendations :
Prioritize in vitro assays to evaluate kinase inhibition (e.g., EGFR, VEGFR) or antibacterial activity.
Compare metabolic stability in microsomal assays to quantify halogen-driven differences.
Biological Activity
1-((2-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, characterized by a complex structure that includes a dihydropyridine core, a fluorobenzyl ether group, and a benzo[d]thiazole moiety. The unique combination of these structural features suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure
The molecular formula of the compound is C21H16FN3O3S, with a molecular weight of 485.5 g/mol. The presence of the fluorine atom and the thiazole ring in its structure may contribute to its biological activity by influencing its pharmacokinetic properties and interaction with cellular targets.
Biological Activity Studies
Recent research has highlighted the biological activities associated with compounds structurally similar to this compound:
Anticancer Activity
A study evaluating various dihydropyridine derivatives indicated that compounds with structural similarities exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The most potent analogs showed GI50 values below 10 µM, suggesting strong growth inhibitory activity against these cell lines .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 1j | MDA-MB-468 | 6.57 |
| 1k | MDA-MB-468 | 8.34 |
Anti-inflammatory Activity
Compounds similar to the one have also been investigated for their anti-inflammatory properties. They were found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
In a recent investigation into the pharmacological profiles of dihydropyridine derivatives, researchers synthesized several analogs and tested them against various cancer cell lines. Among these, compounds featuring modifications similar to those in this compound demonstrated enhanced selectivity and potency against tumor cells while sparing normal cells .
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving halogenated intermediates and condensation reactions. For example, benzothiazole carboxamide derivatives are typically prepared by coupling activated carboxylic acid derivatives (e.g., acid chlorides) with aminobenzothiazoles under reflux conditions in polar aprotic solvents like THF or ethanol . Key steps include:
- Halogenation : Use fluorobenzyl halides (e.g., 2-fluorobenzyl chloride) for etherification.
- Coupling : Employ carbodiimide-based coupling agents (e.g., DCC) for amide bond formation.
- Purification : Flash chromatography (e.g., CH₂Cl₂/EtOH 98:2) achieves >95% purity, confirmed by TLC and HPLC .
Optimization Tip : Monitor reaction progress via FTIR for carbonyl (C=O) stretching bands (~1675–1720 cm⁻¹) to ensure complete coupling .
What analytical techniques are critical for structural characterization?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.4–8.2 ppm for benzothiazole), fluorinated benzyl groups (δ 4.0–5.0 ppm for CH₂), and carbonyl signals (δ 167–168 ppm) .
- FTIR : Confirm amide (C=O at ~1675–1720 cm⁻¹) and ether (C-O at ~1200 cm⁻¹) functional groups .
- HPLC-MS : Quantify purity (>98%) and verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Advanced Research Questions
How do substituent variations (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., 2-fluorobenzyl) enhance metabolic stability and target binding. For example:
- Fluorine Substitution : 2-Fluorobenzyl derivatives show improved antibacterial MIC values (e.g., 8 µg/mL against S. aureus) compared to non-fluorinated analogs .
- Benzothiazole Modifications : 4-Methyl substitution on benzothiazole increases lipophilicity (logP ~2.8), enhancing membrane permeability .
Experimental Design : Compare MIC/MBC values (via microdilution assays) of analogs with systematic substituent changes .
How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions. To address this:
- Standardize Inoculum : Use bacterial suspensions adjusted to 1.0 × 10⁵ CFU/mL in sterile saline .
- Control Solvents : Limit DMSO to ≤5% (v/v) to avoid cytotoxicity artifacts .
- Replicate Experiments : Perform triplicate runs with independent cultures (e.g., E. coli ATCC 35210 vs. clinical isolates) .
Case Study : A 20% yield discrepancy in MIC values for chlorinated analogs was traced to variations in bacterial strain sources .
What advanced techniques optimize reaction yields and scalability?
Methodological Answer:
- Flow Chemistry : Continuous-flow systems improve reproducibility for oxidation or coupling steps (e.g., Omura-Sharma-Swern oxidation) .
- Design of Experiments (DoE) : Use response surface modeling to optimize parameters (e.g., temperature, solvent ratio). For example, a 15% yield increase was achieved by adjusting THF/EtOH ratios via central composite design .
- Catalysis : Screen Pd/C or organocatalysts for C–N bond formation to reduce side products .
What safety protocols are recommended for handling this compound?
Methodological Answer:
While specific hazard data is limited for this compound, analogs suggest:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy from fluorinated aromatic groups .
- Waste Disposal : Quench reactive intermediates (e.g., acid chlorides) with 10% NaHCO₃ before disposal .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond .
Data Analysis & Reporting
How should researchers statistically validate bioactivity data?
Methodological Answer:
- MIC/MBC Analysis : Report geometric means (not arithmetic) to account for log-normal distribution of bacterial growth .
- Statistical Tests : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., fluorinated vs. chlorinated analogs) .
- EC₅₀ Calculations : Fit dose-response curves with nonlinear regression (e.g., Hill equation) using software like GraphPad Prism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
